An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-5-yl)pyridine
An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-Imidazol-5-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1H-Imidazol-5-yl)pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the critical role these properties play in drug discovery and development, this document details the theoretical underpinnings and practical experimental protocols for the determination of its pKa, aqueous solubility, and lipophilicity (logP). While experimental data for the parent compound is limited, this guide consolidates available information, including predicted values and data from closely related analogues, to offer a robust framework for its characterization. Furthermore, it includes a discussion of its spectral properties and a representative synthetic route, equipping researchers with the foundational knowledge to effectively utilize this versatile molecule in their scientific endeavors.
Introduction: The Significance of the Imidazole-Pyridine Scaffold
The fusion of imidazole and pyridine rings into a single molecular entity, as seen in 4-(1H-Imidazol-5-yl)pyridine, creates a scaffold with immense potential in medicinal chemistry. Both constituent heterocycles are prevalent in numerous biologically active compounds and approved drugs. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component of the amino acid histidine and is found in many natural and synthetic compounds with a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.[1] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a crucial pharmacophore.
Similarly, the pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of pharmaceuticals and natural products. Pyridine and its derivatives are known to exhibit diverse pharmacological effects, including antimicrobial, antiviral, and anticancer activities.[2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's overall polarity and basicity.
The combination of these two pharmacophores in 4-(1H-Imidazol-5-yl)pyridine results in a molecule with a unique electronic distribution and potential for multiple points of interaction with biological targets. Understanding its fundamental physicochemical properties is therefore paramount for any researcher aiming to leverage this scaffold in drug design and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.
Core Physicochemical Properties: A Quantitative Overview
A summary of the key physicochemical properties of 4-(1H-Imidazol-5-yl)pyridine is presented below. It is important to note that while some experimental data is available, other values are predicted based on computational models due to a lack of extensive experimental characterization in the public domain.
| Property | Value | Source/Method |
| Molecular Formula | C₈H₇N₃ | - |
| Molecular Weight | 145.16 g/mol | PubChem CID: 10909696 |
| Melting Point | 195-196 °C | ChemicalBook |
| pKa (predicted) | 12.29 ± 0.10 | ChemicalBook |
| XLogP3-AA (predicted) | 0.7 | PubChem CID: 10909696 |
| Hydrogen Bond Donors | 1 | PubChem CID: 10909696 |
| Hydrogen Bond Acceptors | 3 | PubChem CID: 10909696 |
| Rotatable Bonds | 1 | PubChem CID: 10909696 |
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The ionization constant, or pKa, is a critical parameter that describes the acidity or basicity of a compound. For a molecule like 4-(1H-Imidazol-5-yl)pyridine with multiple nitrogen atoms, there will be distinct pKa values corresponding to the protonation/deprotonation of the imidazole and pyridine rings. These values dictate the charge state of the molecule at different physiological pHs, which in turn significantly impacts its solubility, membrane permeability, and interaction with biological targets.
Theoretical Considerations
The imidazole ring can be protonated at the N-3 position and deprotonated at the N-1 position. The pyridine ring is protonated at its nitrogen atom. The interplay of these ionizable groups will result in multiple pKa values. The predicted pKa of approximately 12.29 likely corresponds to the deprotonation of the imidazole N-H. The pKa for the protonation of the pyridine nitrogen is expected to be in the acidic range, typical for pyridine derivatives.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a robust and widely used method for the experimental determination of pKa values.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH electrode. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.
Step-by-Step Methodology:
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Preparation of Solutions:
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Prepare a standard solution of 4-(1H-Imidazol-5-yl)pyridine (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is low.
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Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
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Prepare a solution of a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
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Titration Setup:
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Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
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Place a known volume of the compound solution in a thermostatted titration vessel.
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Add the background electrolyte solution.
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Immerse the calibrated pH electrode and a stirrer into the solution.
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Purge the solution with nitrogen to remove dissolved carbon dioxide.
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Titration Procedure:
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For the determination of basic pKa values, titrate the solution with the standardized strong acid. For acidic pKa values, titrate with the standardized strong base.
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Add the titrant in small, precise increments.
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After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Continue the titration well past the equivalence point(s).
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Data Analysis:
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Plot the measured pH values against the volume of titrant added to generate a titration curve.
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The pKa value is the pH at the half-equivalence point. For a diprotic base, there will be two equivalence points and two corresponding pKa values.
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Alternatively, a Gran plot or other derivative methods can be used for more precise determination of the equivalence point(s).
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Caption: Workflow for pKa determination by potentiometric titration.
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is a fundamental physicochemical property that profoundly influences the absorption and bioavailability of a drug candidate. Poor aqueous solubility can lead to erratic absorption and insufficient drug concentration at the target site.
Theoretical Considerations
The presence of both a pyridine and an imidazole ring, with their respective nitrogen atoms capable of hydrogen bonding, suggests that 4-(1H-Imidazol-5-yl)pyridine should exhibit some degree of aqueous solubility. However, the overall aromatic character of the molecule can limit its solubility. The solubility will also be highly dependent on the pH of the aqueous medium due to the ionizable nature of the compound.
Experimental Protocol: The Shake-Flask Method
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Principle: An excess amount of the solid compound is equilibrated with a specific solvent (in this case, water or a buffer of a specific pH) at a constant temperature until a saturated solution is formed. The concentration of the dissolved compound in the supernatant is then determined.
Step-by-Step Methodology:
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Preparation:
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Add an excess amount of solid 4-(1H-Imidazol-5-yl)pyridine to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
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Add a known volume of the desired aqueous solvent (e.g., purified water, phosphate-buffered saline at pH 7.4) to each vial.
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Equilibration:
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Seal the vials tightly to prevent solvent evaporation.
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Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
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Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
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Sample Processing:
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After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
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Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm) or to centrifuge the vials and then sample the clear supernatant.
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Quantification:
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Determine the concentration of 4-(1H-Imidazol-5-yl)pyridine in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
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A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
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Data Analysis:
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The determined concentration represents the thermodynamic solubility of the compound under the specific experimental conditions (solvent, pH, and temperature).
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Caption: Workflow for solubility determination by the shake-flask method.
Lipophilicity (logP): Predicting Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment. It is a crucial parameter for predicting a drug's ability to cross biological membranes, including the intestinal wall and the blood-brain barrier.
Theoretical Considerations
The predicted XLogP3-AA value of 0.7 for 4-(1H-Imidazol-5-yl)pyridine suggests that the compound has a relatively balanced hydrophilic-lipophilic character. This value is within the range generally considered favorable for oral drug absorption. The actual lipophilicity will be pH-dependent, and it is often more informative to determine the distribution coefficient (logD) at a physiologically relevant pH, such as 7.4.
Experimental Protocol: HPLC-Based logP Determination
The HPLC-based method is a rapid and reliable alternative to the traditional shake-flask method for determining logP.
Principle: This method is based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value. A calibration curve is generated using a set of standard compounds with well-established logP values. The logP of the test compound is then determined by interpolating its retention time on this curve.
Step-by-Step Methodology:
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Preparation of Standards and Sample:
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Prepare stock solutions of a series of standard compounds with a range of known logP values (e.g., uracil, aniline, toluene, naphthalene).
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Prepare a stock solution of 4-(1H-Imidazol-5-yl)pyridine.
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The solvent for the stock solutions should be compatible with the mobile phase (e.g., methanol or acetonitrile).
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HPLC Conditions:
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Use a reverse-phase column (e.g., C18).
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The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). The composition is run isocratically.
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Set the flow rate and column temperature.
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Use a UV detector set to a wavelength where all compounds have adequate absorbance.
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Calibration Curve Generation:
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Inject each standard compound individually and record its retention time (t_R).
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Inject a non-retained compound (e.g., sodium nitrate) to determine the void time (t_0).
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Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
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Plot the log(k') values of the standards against their known logP values to generate a calibration curve. A linear regression analysis should be performed.
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Sample Analysis:
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Inject the solution of 4-(1H-Imidazol-5-yl)pyridine and record its retention time.
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Calculate the log(k') for the test compound.
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Data Analysis:
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Using the equation of the linear regression from the calibration curve, calculate the logP of 4-(1H-Imidazol-5-yl)pyridine from its log(k') value.
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Caption: Workflow for logP determination by the HPLC method.
Spectral Properties: Unveiling the Molecular Structure
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-(1H-Imidazol-5-yl)pyridine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and imidazole rings. The chemical shifts and coupling patterns will be characteristic of the electronic environment of each proton. Protons on the pyridine ring will typically appear in the aromatic region (δ 7.0-9.0 ppm). The protons on the imidazole ring will also be in the aromatic region, with the N-H proton being exchangeable and potentially broad.
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts will be indicative of the hybridization and electronic environment of the carbons. Aromatic carbons will typically resonate in the δ 100-160 ppm range.
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Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the functional groups present. Key expected bands include N-H stretching (around 3100-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).
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Mass Spectrometry (MS): Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺ or [M+H]⁺) will confirm the molecular weight of 145.16 g/mol . The fragmentation pattern can provide further structural information.
Synthesis of 4-(1H-Imidazol-5-yl)pyridine
Several synthetic routes can be envisioned for the preparation of 4-(1H-Imidazol-5-yl)pyridine. A common approach involves the construction of the imidazole ring onto a pre-existing pyridine derivative. One plausible method is a variation of the Radziszewski imidazole synthesis.
A representative synthesis could involve the reaction of a 1,2-dicarbonyl compound derived from a pyridine precursor with an aldehyde and ammonia or an ammonia source. For instance, the reaction of a pyridine-containing α-dicarbonyl compound with an appropriate aldehyde in the presence of ammonium acetate can lead to the formation of the desired imidazole ring. The regiospecificity of the reaction would need to be carefully controlled to ensure the formation of the 4-(1H-imidazol-5-yl) isomer.
Conclusion
4-(1H-Imidazol-5-yl)pyridine is a molecule of considerable interest due to the combined pharmacological potential of its constituent imidazole and pyridine rings. A thorough understanding of its physicochemical properties is fundamental to its successful application in drug discovery and development. This technical guide has provided a detailed overview of the key properties of pKa, aqueous solubility, and lipophilicity, including the theoretical basis and practical experimental protocols for their determination. While a complete set of experimental data for the parent compound is not yet available in the public domain, the information and methodologies presented herein provide a solid foundation for researchers to characterize this promising scaffold and unlock its full therapeutic potential.
References
- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support rational drug design.
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PubChem. (n.d.). 4-(1H-Imidazol-5-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
- Avdeef, A. (2012).
- Kerns, E. H., & Di, L. (2008).
- Bharate, S. B., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial chemistry & high throughput screening, 19(6), 448–456.
- Verma, A., Joshi, N., Singh, D., & Singh, T. R. (2013). Imidazole: A versatile nucleus in medicinal chemistry. Journal of the Indian Chemical Society, 90(9), 1577-1598.
